

An In-depth Technical Guide to 3-Methoxy-3-phenylazetidine

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Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Methoxy-3-phenylazetidine**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

3-Methoxy-3-phenylazetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The core attributes of this molecule are summarized below.

Property	Value	Citation
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	
Monoisotopic Mass	163.09972 Da	[1]
IUPAC Name (hydrochloride)	3-methoxy-3-phenylazetidine;hydrochloride	[2]

The hydrochloride salt of this compound has a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol .[2]

Synthesis and Experimental Protocols

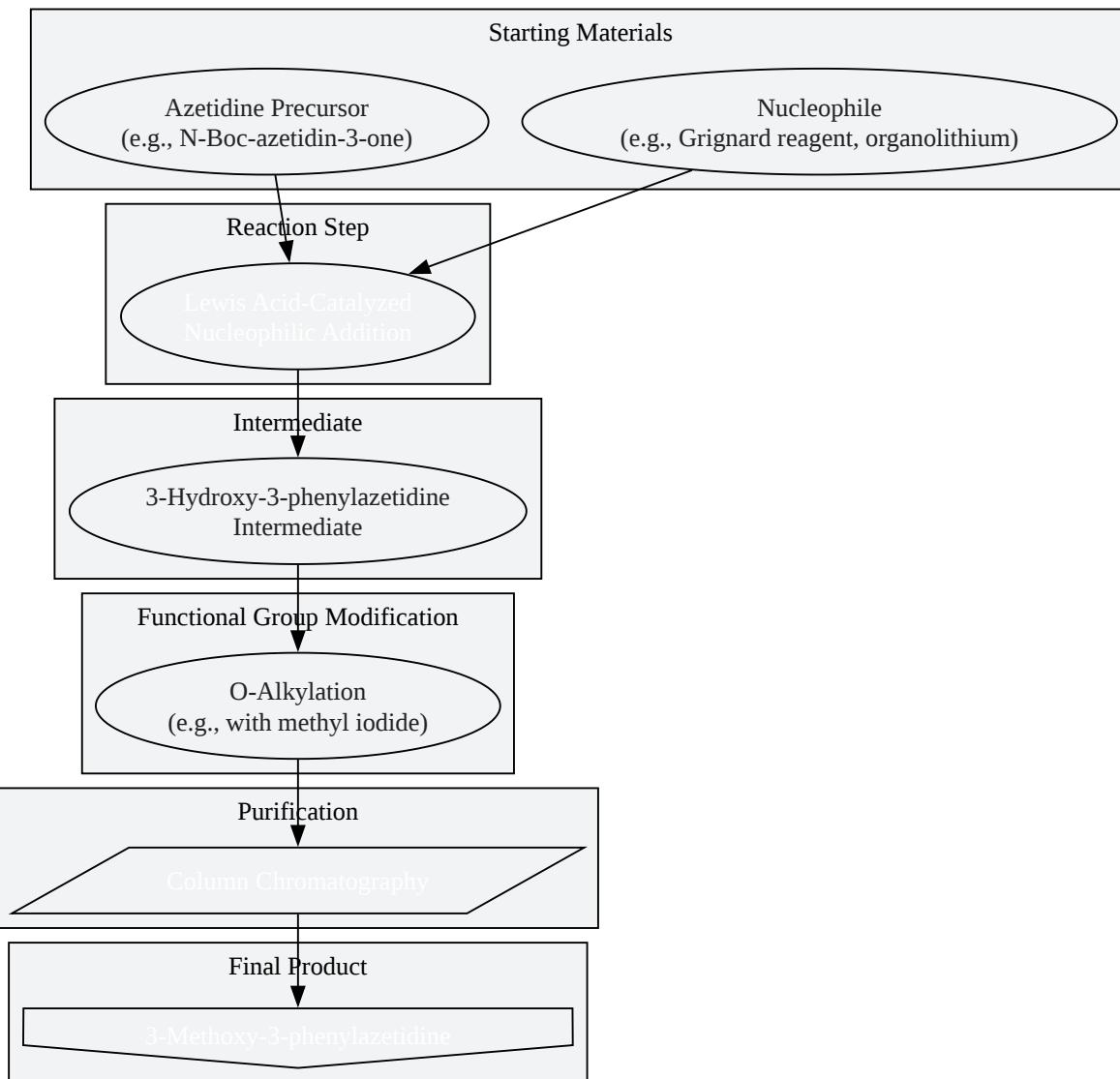
The synthesis of 3-substituted azetidines can be challenging but several general strategies have been developed. These include the intramolecular cyclization of 1,3-difunctionalized compounds, the ring enlargement of aziridines, and the direct functionalization of the azetidine ring.^{[3][4]} A common approach involves the use of a protected azetidin-3-one as a key intermediate.

A representative experimental protocol for the synthesis of a 3-substituted azetidine derivative is as follows:

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines:

This procedure describes a Lewis acid-catalyzed nucleophilic substitution reaction on an activated azetidine.

- Preparation of Reaction Mixture: To a mixture of a Lewis acid catalyst, such as Scandium triflate ($\text{Sc}(\text{OTf})_3$, 10 mol%), and 4 \AA molecular sieves (100 mg) in a dry reaction vessel under an argon atmosphere, add a solution of the azetidine precursor (e.g., an azetidine trichloroacetimide ester, 0.20 mmol) in dry dichloromethane (1.5 mL).
- Addition of Nucleophile: Add the desired nucleophile (0.30 mmol) to the reaction mixture at 35°C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for about 12 hours or until the starting material is consumed.
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine product.^[5]



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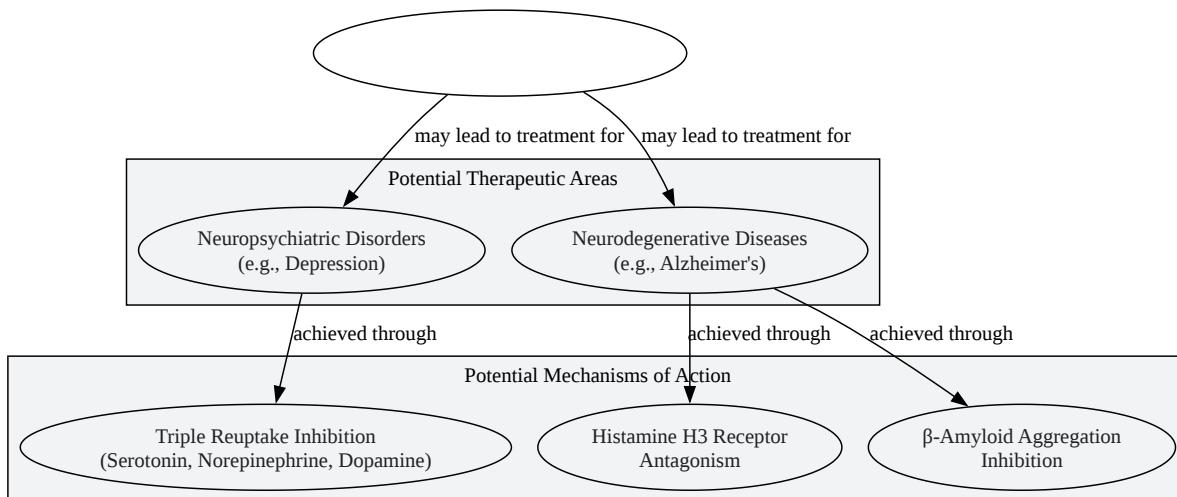
Caption: A generalized workflow for the synthesis of **3-Methoxy-3-phenylazetidine**.

Potential Signaling Pathways and Therapeutic Applications

While specific signaling pathways for **3-Methoxy-3-phenylazetidine** are not extensively documented, the broader class of 3-substituted azetidines has been explored for various therapeutic applications. Their structural motifs are often designed to interact with specific biological targets.

Novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine in the brain.^{[6][7]} This suggests a potential role in the treatment of depression and other neuropsychiatric disorders.

Furthermore, some substituted azetidines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For instance, related compounds have been designed as histamine H3 receptor antagonists and inhibitors of β -amyloid aggregation, two key targets in Alzheimer's disease research.



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Caption: Logical relationships of 3-substituted azetidines and their potential applications.

This guide provides a foundational understanding of **3-Methoxy-3-phenylazetidine** for scientific and research purposes. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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